

3-(N,N-Dimethylamino)phenylboronic acid molecular structure

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Compound of Interest

Compound Name: 3-(N,N-Dimethylamino)phenylboronic acid

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An In-depth Technical Guide to **3-(N,N-Dimethylamino)phenylboronic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(N,N-Dimethylamino)phenylboronic acid is a versatile organic compound widely utilized in synthetic chemistry and increasingly recognized for its potential in drug development and materials science. Its unique structure, featuring both a boronic acid moiety and a dimethylamino group, imparts specific chemical reactivity and properties. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and key applications, particularly its role as a crucial building block for biologically active molecules and in the development of stimuli-responsive systems.

Molecular Structure and Properties

3-(N,N-Dimethylamino)phenylboronic acid is an aromatic compound characterized by a phenyl ring substituted with a boronic acid group ($-B(OH)_2$) at position 1 and a dimethylamino group ($-N(CH_3)_2$) at position 3. The presence of the electron-donating dimethylamino group influences the electronic properties of the phenylboronic acid system.

Physicochemical and Spectroscopic Data

The key quantitative properties of **3-(N,N-Dimethylamino)phenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	178752-79-9	[1][2]
Molecular Formula	C ₈ H ₁₂ BNO ₂	[1][2]
Molecular Weight	165.00 g/mol	[1][2]
Melting Point	178-193 °C	[1][2]
Boiling Point (Predicted)	344.0 ± 44.0 °C	[1]
Density (Predicted)	1.12 ± 0.1 g/cm ³	[1]
pKa (Predicted)	8.54 ± 0.10	[1]
Appearance	Pale Green to Pale Grey Solid	[1][3]
SMILES String	CN(C)c1cccc(c1)B(O)O	[2][4]
InChI Key	YZQQHZXHCXAJAV-UHFFFAOYSA-N	[1][2]

Experimental Protocols: Synthesis

The synthesis of **3-(N,N-Dimethylamino)phenylboronic acid** is commonly achieved through a lithium-halogen exchange reaction starting from 3-bromo-N,N-dimethylaniline, followed by borylation with a trialkyl borate.

Synthesis from 3-bromo-N,N-dimethylaniline

This protocol provides a general procedure for the laboratory-scale synthesis of the title compound.[1][5]

Materials:

- 3-bromo-N,N-dimethylaniline
- Anhydrous Tetrahydrofuran (THF)

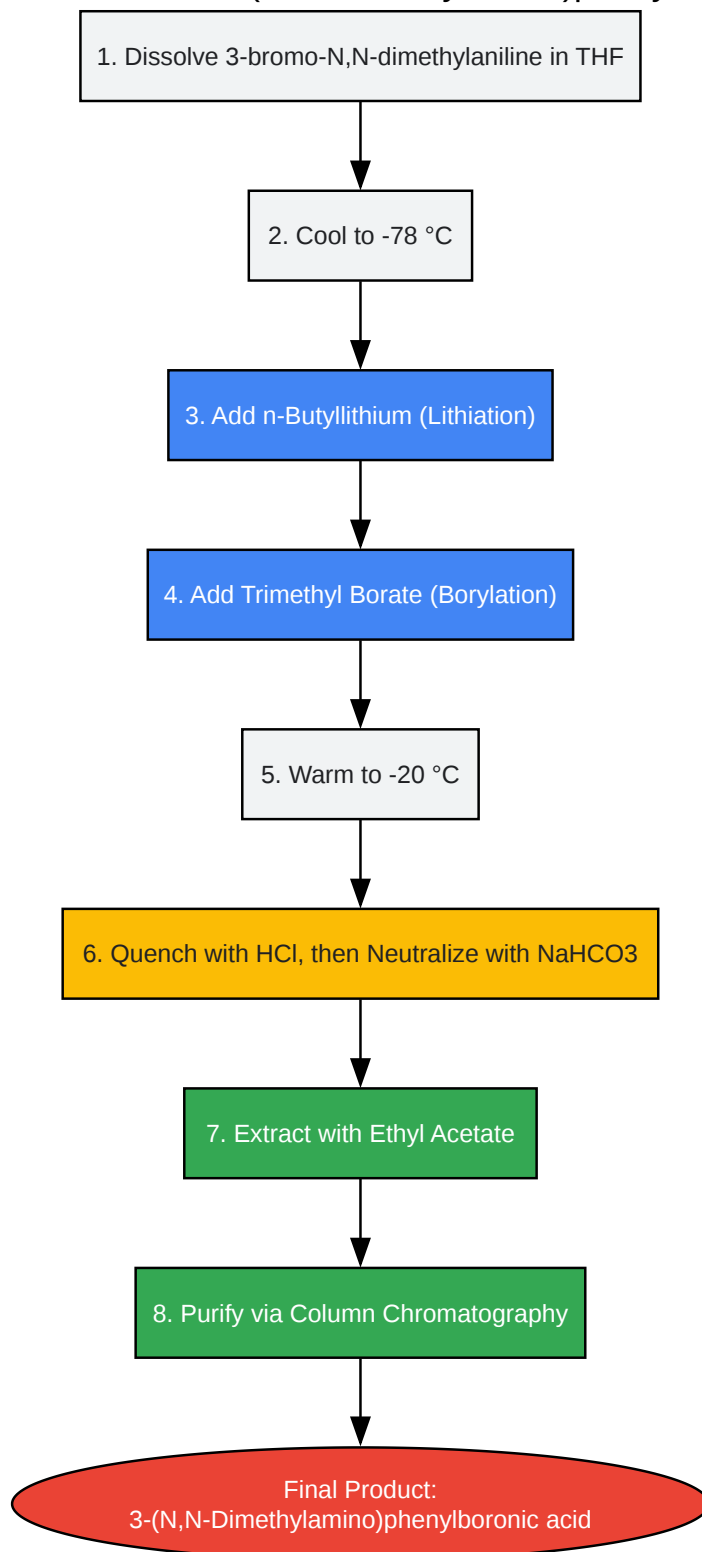
- n-Butyllithium (n-BuLi) in hexane (e.g., 1.6 M)
- Trimethyl borate
- Hydrochloric acid (HCl), 2 M
- Saturated sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Dichloromethane
- Acetone
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** Dissolve 3-bromo-N,N-dimethylaniline (e.g., 500 mg, 2.50 mmol) in anhydrous THF (8 mL) in a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon).
- **Lithiation:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Slowly add n-butyllithium (1.56 mL of a 1.6 M solution in hexane, 3.75 mmol) dropwise to the stirred solution. Maintain the temperature at $-78\text{ }^{\circ}\text{C}$ and continue stirring for an additional 5 minutes after the addition is complete.
- **Borylation:** To the reaction mixture, add trimethyl borate (1.11 mL, 10.0 mmol) and stir for 1 hour at $-78\text{ }^{\circ}\text{C}$.
- **Warming:** Allow the reaction mixture to slowly warm to $-20\text{ }^{\circ}\text{C}$ over a period of 20 minutes.
- **Quenching and Neutralization:** Add 2 M hydrochloric acid (3 mL) to the flask and stir for 5 minutes. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

- **Drying and Concentration:** Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using an acetone/dichloromethane mixture (e.g., 1:1, v/v) as the eluent to yield **3-(N,N-Dimethylamino)phenylboronic acid**.^{[1][5]}

Synthesis Workflow for 3-(N,N-Dimethylamino)phenylboronic Acid

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Synthesis Workflow Diagram

Applications in Research and Drug Development

3-(N,N-Dimethylamino)phenylboronic acid serves as a key intermediate in organic synthesis and has applications in the development of therapeutic agents and diagnostic tools.

Building Block for Bioactive Molecules

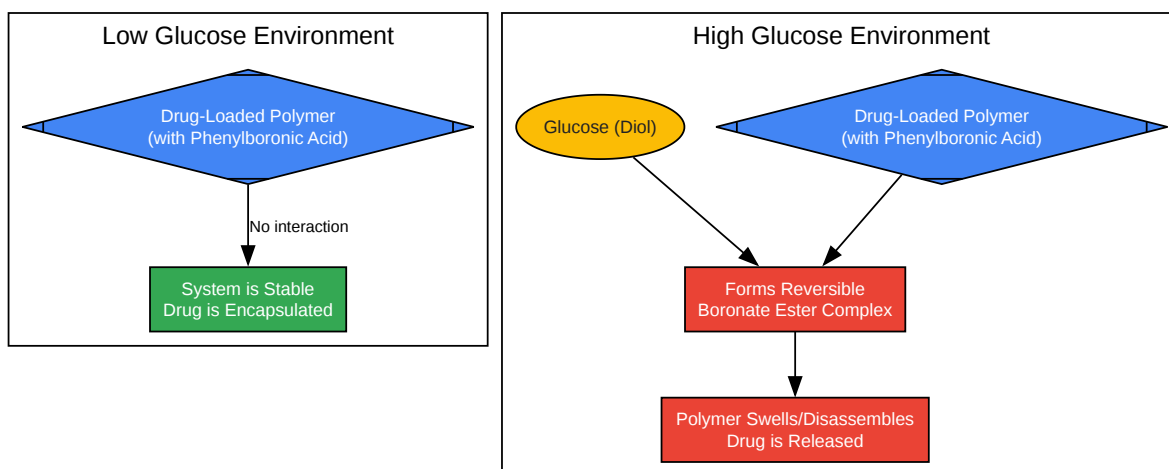
This compound is a reactant involved in the synthesis of various protein effectors and inhibitors.^[2] Notable examples include:

- Modulators of Survival Motor Neuron (SMN) protein: Used in the development of potential treatments for spinal muscular atrophy.
- Glucokinase activators: Investigated as potential therapeutics for type 2 diabetes.
- Bacillus anthracis enoyl-ACP reductase inhibitors: Serve as a basis for developing new antibacterial agents.^{[1][2]}

Glucose-Responsive Systems

Phenylboronic acids are renowned for their ability to form reversible covalent complexes with cis-1,2- or 1,3-diols, a class of compounds that includes glucose.^{[6][7]} This property is harnessed to create "smart" drug delivery systems. When incorporated into polymers or hydrogels, the phenylboronic acid moiety acts as a glucose sensor.^{[7][8]} In a high-glucose environment, the binding of glucose to the boronic acid can trigger a change in the material's structure (e.g., swelling or disassembly), leading to the controlled release of an encapsulated drug like insulin.^[7] This approach is a cornerstone of developing self-regulated drug delivery systems for diabetes treatment.

Principle of Phenylboronic Acid-Based Glucose Sensing

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Glucose-Responsive Drug Delivery Concept

Safety and Handling

3-(N,N-Dimethylamino)phenylboronic acid is classified as an irritant. Standard laboratory safety precautions should be observed when handling this chemical.

Hazard Type	GHS Codes & Statements
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.[2][9] H319: Causes serious eye irritation.[2][9] H335: May cause respiratory irritation.[2][9]
Precautionary Statements	P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Class	11 - Combustible Solids

This is not an exhaustive list. Refer to the full Safety Data Sheet (SDS) before use.

Conclusion

3-(N,N-Dimethylamino)phenylboronic acid is a valuable reagent with significant utility in medicinal chemistry and materials science. Its straightforward synthesis and versatile reactivity make it an important building block for creating complex molecular architectures. Its application in the synthesis of targeted therapeutics and its foundational role in the design of glucose-responsive drug delivery systems highlight its importance for professionals in drug discovery and development. Proper handling and storage are essential to ensure laboratory safety.

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